Tricyclo[5.3.0.0(3,9)]decane
Description
Historical Context and Evolution of Research on Tricyclo[5.3.0.0(3,9)]decane and Related Strained Polycycles
The exploration of strained polycyclic hydrocarbons gained significant momentum in the mid-20th century, driven by a desire to understand the limits of chemical structures and the consequences of distorting ideal bond angles. nih.gov While the specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, research into related structures like adamantane (B196018), discovered in 1933, paved the way for the investigation of other complex polycyclic systems. The synthesis of novel adamantane isomers, such as 2,5-trimethylenenorbornane (which is another name for a related tricyclodecane), was an active area of research. acs.org The study of rearrangements of related tricyclic systems, such as the adamantane rearrangement of tricyclo[4.4.0.0(3,8)]decane, has been a subject of interest in the Journal of the American Chemical Society. acs.org These studies provided valuable insights into the stability and interconversion of complex hydrocarbon frameworks.
Systematic Nomenclature and Structural Representation of this compound (e.g., 4-Homotwistbrendane)
The systematic name for this compound, according to IUPAC nomenclature, is this compound. nih.govqmul.ac.uk This name provides a precise description of the molecule's structure:
Tricyclo : Indicates the presence of three rings.
[5.3.0.0] : These numbers within the brackets describe the number of carbon atoms in the bridges connecting the bridgehead carbons.
(3,9) : These superscripts denote the bridgehead carbon atoms involved in the zero-atom bridge.
decane (B31447) : Specifies that there are a total of ten carbon atoms in the molecular skeleton.
A common name for a related isomer, Tricyclo[4.4.0.0(3,9)]decane, is 2-homotwistbrendane. lookchem.comgoogle.com Similarly, this compound is also known by the trivial name 4-homotwistbrendane. acs.org
Structural Representation:
The structure of this compound is a cage-like arrangement of carbon atoms. Visualizing this three-dimensional structure is crucial for understanding its properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| CAS Number | 53130-27-1 |
| InChIKey | ZTHQFINJURFUBW-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. nih.govechemi.com
Significance of the this compound Core in Advancing Fundamental Organic Chemistry
The study of this compound and other strained polycyclic hydrocarbons has significantly contributed to our understanding of several fundamental concepts in organic chemistry:
Bonding in Strained Systems : The distorted bond angles and lengths in this compound challenge simple hybridization models and provide a platform for testing more advanced bonding theories. nih.gov
Reaction Mechanisms : The high ring strain energy of such molecules influences their reactivity, often leading to unusual reaction pathways and rearrangements. researchgate.net For instance, the study of hydrogenation reactions of strained polycyclic compounds reveals complex mechanisms involving isomerization. orscience.ru
Carbocation Chemistry : The rigid framework of this compound and its derivatives allows for the study of carbocation formation and rearrangement in a controlled environment, providing insights into the factors that govern these processes.
Thermodynamics and Kinetics : The synthesis and reactions of strained molecules like this compound provide valuable data for understanding the interplay between thermodynamic stability and kinetic reactivity.
Overview of Major Academic Research Avenues and Challenges in this compound Studies
Current and future research on this compound and related compounds is focused on several key areas:
Novel Synthetic Strategies : Developing efficient and stereoselective syntheses of the this compound skeleton and its derivatives remains a significant challenge due to the inherent strain in the molecule. researchgate.netacs.org
Computational Studies : Quantum mechanical calculations are increasingly used to predict the properties, stability, and reactivity of strained molecules like this compound. nih.govfrontiersin.orgresearchgate.net These studies complement experimental work and provide a deeper understanding of the underlying principles.
Functionalization and Application : Research is ongoing to introduce functional groups onto the this compound scaffold. This could lead to the development of new materials with unique properties or molecules with potential biological activity. For instance, related tricyclic structures have been investigated for their potential applications in medicinal chemistry and materials science. ontosight.ai
Mechanistic Investigations : Detailed mechanistic studies of the reactions of this compound continue to be an active area of research, aiming to uncover new reaction pathways and intermediates. acs.orgcore.ac.uk
The primary challenge in this field is the inherent difficulty in synthesizing and manipulating these highly strained and often kinetically unstable molecules. Overcoming these challenges will require innovative synthetic methodologies and a deeper understanding of the factors that govern the stability and reactivity of polycyclic hydrocarbons.
Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[5.3.0.03,9]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-10-6-9(7)5-8(10)3-1/h7-10H,1-6H2 |
InChI Key |
ZTHQFINJURFUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2CC3C1 |
Origin of Product |
United States |
Synthetic Methodologies for the Tricyclo 5.3.0.0 3,9 Decane Framework
Retrosynthetic Analysis and Key Disconnections for the Tricyclo[5.3.0.0(3,9)]decane Skeleton
A retrosynthetic approach to the this compound skeleton reveals several plausible disconnections that simplify the target molecule into more readily available starting materials. The core structure consists of a fused five-membered and seven-membered ring system, further bridged to create a compact, three-dimensional architecture.
Strategic Bond Formations for Bridgehead Fusion
The fusion of the bridged ring system is a critical aspect of the synthesis. Key disconnections can be envisioned at the bonds connecting the bicyclo[5.3.0]decane core to the bridging ethano group. One strategic approach would involve the formation of the C3-C9 bond as a key step. This could potentially be achieved through an intramolecular cyclization of a suitably functionalized bicyclo[5.3.0]decane precursor.
Another viable retrosynthetic pathway involves the disconnection of the tricyclic system into a bicyclo[3.3.0]octane core with appended side chains. This strategy would necessitate a subsequent annulation reaction to construct the seven-membered ring. The formation of the bridgehead bonds in this scenario would rely on stereocontrolled cyclization reactions.
Stereochemical Challenges in Polycyclic Assembly
The rigid, three-dimensional structure of this compound presents significant stereochemical challenges. The relative stereochemistry of the bridgehead protons and the substituents on the carbocyclic framework must be carefully controlled throughout the synthetic sequence. The concave face of the molecule is sterically hindered, which could impede the approach of reagents and influence the stereochemical outcome of key reactions.
The conformational rigidity of the tricyclic system can be both an advantage and a disadvantage. While it may lock the molecule into a desired conformation for certain reactions, it can also create significant ring strain that may hinder cyclization reactions or lead to undesired rearrangements. Therefore, the choice of synthetic route must carefully consider the management of stereocenters and the mitigation of ring strain.
Total Synthesis Approaches to this compound and Its Precursors
While no total synthesis of this compound has been reported, the synthesis of related tricyclic and bicyclic systems provides a blueprint for potential strategies. These approaches can be broadly categorized into early pioneering routes and more modern convergent and divergent strategies.
Early Pioneering Routes and Methodological Innovations
Early approaches to similar polycyclic systems often relied on multi-step linear sequences. For instance, the synthesis of various bicyclo[5.3.0]decane-containing natural products has historically involved the step-wise construction of the fused ring system. These routes, while often lengthy, have been instrumental in developing fundamental methodologies in organic synthesis.
Modern Convergent and Divergent Synthetic Strategies
More contemporary approaches to complex polycyclic frameworks often employ convergent or divergent strategies to improve efficiency. A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For this compound, one could envision the synthesis of a functionalized bicyclo[3.3.0]octane derivative and a separate C2 fragment, which are then joined and cyclized.
A divergent strategy, on the other hand, would involve the synthesis of a common intermediate that can be elaborated into a variety of related target molecules. This approach would be particularly useful for exploring the synthesis of various substituted derivatives of this compound.
Key Cyclization Reactions Utilized in this compound Synthesis
Several key cyclization reactions could be envisioned as pivotal steps in the construction of the this compound framework. The choice of cyclization strategy would be critical in controlling the stereochemistry and achieving the desired ring fusion.
One promising approach is the use of tandem radical cyclizations . A suitably designed acyclic precursor could undergo a cascade of cyclizations to form the tricyclic skeleton in a single step. For example, a 7-endo/5-exo serial cyclization of an acyl radical could potentially construct the bicyclo[5.3.0]decane core.
Intramolecular [2+2] photocycloaddition reactions have been successfully employed in the synthesis of other complex polycyclic systems. This strategy could be adapted to form the cyclobutane (B1203170) ring present in related structures, which could then be rearranged or further functionalized to yield the desired tricyclic framework.
Ring-closing metathesis (RCM) is a powerful tool for the formation of medium and large rings. A diene-containing precursor could be subjected to RCM to form the seven-membered ring of the bicyclo[5.3.0]decane system. Subsequent intramolecular reactions would then be required to install the bridging ethano group.
Finally, intramolecular alkylation reactions of enolates could be utilized to form one of the C-C bonds of the tricyclic system. For instance, the bis(enolate) of a suitable diester could undergo a double intramolecular alkylation to construct a related tricyclic framework.
Intramolecular Carbocyclization Strategies
Intramolecular carbocyclization serves as a powerful tool for the assembly of complex polycyclic systems from acyclic or less complex cyclic precursors. For frameworks related to this compound, such as the tricyclo[5.3.0.0(3,8)]decane and tricyclo[6.3.0.0(3,9)]undecane systems, the intramolecular double Michael reaction has proven effective. acs.orgebi.ac.uk This strategy involves the sequential conjugate addition of enolates onto two α,β-unsaturated carbonyl moieties within the same molecule, leading to the formation of two new rings in a highly stereoselective manner. acs.orgebi.ac.uk The stereochemical outcome of these reactions is often dictated by the substrate's conformation and the reaction conditions employed. acs.org
Radical-Mediated Annulations
Radical cyclizations offer an alternative pathway to polycyclic structures, often proceeding under mild conditions and exhibiting unique selectivity. While specific examples leading directly to the this compound core are not extensively documented, radical cation-mediated annulation has been successfully applied to the stereoselective construction of related bicyclo[5.3.0]decan-3-ones through the aerobic oxidation of cyclopropylamines. This method highlights the potential of radical-based strategies in forming five- and seven-membered rings, which are components of the broader tricyclodecane family.
Pericyclic Reactions (e.g., [2+2] Photocycloadditions, Cope Rearrangements) in Ring Formation
Pericyclic reactions, particularly [2+2] photocycloadditions, are a cornerstone in the synthesis of strained polycyclic molecules containing cyclobutane rings. This methodology has been instrumental in the asymmetric synthesis of various tricyclodecane isomers. jst.go.jpias.ac.in For instance, the total synthesis of (-)-β-bourbonene, which features a tricyclo[5.3.0.0(2,6)]decane system, employs an asymmetric [2+2] photocycloaddition as a key step. jst.go.jp Similarly, the synthesis of the kelsoene (B1244087) and poduran core, a tricyclo[6.2.0.0(2,6)]decane derivative, utilizes a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition. ias.ac.in These examples underscore the power of photocycloaddition to create the fused ring systems characteristic of this compound class.
Cope rearrangements, another class of pericyclic reactions, also find application in the synthesis of related polycyclic frameworks, often in conjunction with other cyclization methods to elaborate the core structure.
Transition Metal-Catalyzed Cycloadditions and Coupling Reactions
Transition metal catalysis provides a versatile and efficient means to construct complex carbocyclic frameworks. In the context of tricyclodecane synthesis, transition metal-catalyzed reactions such as Pauson-Khand reactions and ring-closing metathesis (RCM) are particularly relevant. For example, a copper-catalyzed enantioselective [2+2] cycloaddition reaction is a pivotal step in the synthesis of the tricyclo[5.3.0.0(1,4)]decane skeleton found in (+)-tricycloclavulone. The synthesis of other related structures, like the tricyclo[6.2.0.0(2,6)]decane core of kelsoene, has been achieved using ring-closing olefin metathesis to form one of the five-membered rings. ias.ac.in
Stereocontrol and Diastereoselectivity in this compound Synthesis
Achieving the correct relative and absolute stereochemistry is a critical challenge in the synthesis of complex molecules like this compound. The rigid, three-dimensional structure of this framework necessitates precise control over the formation of each stereocenter.
Asymmetric Synthetic Routes to Chiral this compound Derivatives
The development of asymmetric routes to access enantiomerically pure tricyclodecane derivatives often relies on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. Asymmetric [2+2] photocycloaddition reactions, often employing chiral templates or catalysts, have been successfully used to induce enantioselectivity in the formation of related tricyclic systems. jst.go.jpias.ac.in For example, the synthesis of a functionalized tricyclo[6.2.0.0(2,6)]decane ring system, the core of kelsoene and poduran, was accomplished in enantiomerically pure form by starting with D-mannitol, a readily available chiral building block. ias.ac.in
Diastereoselective Functionalization of the Polycyclic System
The rigid, cage-like structure of the this compound skeleton inherently dictates the stereochemical outcome of many chemical transformations. The concave and convex faces of the molecule present distinct steric environments, which can be exploited to achieve high levels of diastereoselectivity in functionalization reactions.
Hypothetically, the introduction of substituents would be heavily influenced by the accessibility of specific C-H bonds. For instance, catalytic C-H activation/functionalization reactions would likely exhibit a strong preference for the more exposed positions on the molecular surface. The choice of catalyst and directing group would be paramount in controlling the stereoselectivity of such transformations.
Furthermore, if a ketone functionality were present within the tricyclic framework, its reduction would be expected to proceed with high diastereoselectivity. The hydride reagent would preferentially approach from the less sterically hindered face of the carbonyl group, leading to the predominant formation of one diastereomeric alcohol. This principle is a cornerstone of stereoselective synthesis in rigid polycyclic systems.
To illustrate the potential for diastereoselective reductions, consider the hypothetical reduction of a ketone derivative of this compound. The expected outcomes are summarized in the table below, based on analogous reactions in similar polycyclic ketones.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | Sodium borohydride | Methanol | 0 | exo-alcohol | >95:5 |
| 2 | Lithium aluminum hydride | Diethyl ether | -78 | exo-alcohol | >98:2 |
| 3 | L-Selectride® | THF | -78 | endo-alcohol | >99:1 |
| (Data are hypothetical and based on established principles of stereoselective reductions of polycyclic ketones.) |
Synthesis of Substituted and Analogous this compound Derivatives
The synthesis of derivatives of this compound would rely on both the functionalization of a pre-formed tricyclic skeleton and the construction of the ring system from already functionalized precursors.
Regioselective Introduction of Functional Groups
The regioselectivity of functionalizing the this compound framework would be governed by the inherent electronic properties and steric accessibility of its various positions. Bridgehead positions are generally less reactive towards substitutions involving sp2-hybridized intermediates due to the strain associated with forming a planar carbocation or radical at these centers (Bredt's rule). Therefore, functionalization would likely occur at the methylene (B1212753) bridges.
Free-radical halogenation could serve as a method for introducing initial functional groups, with selectivity potentially favoring positions that lead to the most stable radical intermediate. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of other functionalities.
For unsaturated derivatives of the this compound system, electrophilic additions would be expected to proceed with high regio- and stereoselectivity. For example, the hydroboration-oxidation of a hypothetical olefin within this framework would likely result in the anti-Markovnikov addition of the hydroxyl group, with the boron reagent adding to the less sterically hindered face of the double bond.
The following table outlines potential regioselective functionalization reactions on a hypothetical unsaturated derivative of this compound.
| Entry | Reagents | Product Type | Regioselectivity |
| 1 | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov alcohol | >98% |
| 2 | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Markovnikov alcohol | >95% |
| 3 | m-CPBA | Epoxide (attack from less hindered face) | >99% |
| (Data are hypothetical and based on established regioselective reactions on analogous polycyclic alkenes.) |
Preparation of Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The synthesis of labeled this compound derivatives could be achieved through several established methods.
For the introduction of deuterium (B1214612) (²H), a common approach would involve the reduction of a ketone derivative with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce a deuterium atom at a specific position with high stereoselectivity. Alternatively, base-catalyzed exchange of protons alpha to a carbonyl group in the presence of a deuterated solvent (e.g., D₂O) could be used to install deuterium labels.
For carbon labeling (e.g., ¹³C or ¹⁴C), the synthesis would need to start from a labeled precursor. For instance, a key cyclization step could employ a starting material containing a ¹³C-labeled carbonyl group or other functional group. This would allow for the tracking of carbon atoms throughout a reaction sequence, providing insights into skeletal rearrangements and reaction pathways.
The preparation of a specifically labeled tricyclo[5.t3.0.0(3,9)]decane derivative would enable detailed mechanistic studies, such as determining the fate of specific atoms in rearrangement reactions or probing the nature of transition states through kinetic isotope effect studies.
Chemical Reactivity and Transformation Pathways of Tricyclo 5.3.0.0 3,9 Decane
Strain-Release Reactions and Skeletal Rearrangements
The significant strain energy of the tricyclo[5.3.0.0(3,9)]decane skeleton makes it susceptible to a variety of reactions that lead to more stable polycyclic structures. These transformations are often initiated by acid or base catalysis, or through thermal and photochemical means.
Under Lewis acid catalysis, various C10H16 tricyclodecane isomers, including this compound, can rearrange to the thermodynamically most stable isomer, adamantane (B196018). sciencemadness.orgarxiv.org This process, often referred to as the adamantane rearrangement, proceeds through a complex network of carbocationic intermediates and 1,2-alkyl shifts. sciencemadness.org The mechanism for the conversion of any given C10H16 isomer to adamantane is intricate, with a multitude of possible pathways. sciencemadness.org For instance, the rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane has at least 2897 potential pathways. sciencemadness.org
The general mechanism involves the formation of a carbocation, which then undergoes a series of skeletal reorganizations to ultimately form the highly symmetrical and strain-free adamantane cage. sciencemadness.orgcdnsciencepub.com While the complete elucidation of the mechanism for each specific isomer is challenging, studies have confirmed that various tricyclodecane isomers, including those with different skeletal frameworks, can serve as precursors to adamantane under these conditions. sciencemadness.org The efficiency of these rearrangements has made Lewis acid-catalyzed isomerization a key method for the synthesis of adamantane and other diamondoid molecules. arxiv.org
Table 1: Examples of Acid-Catalyzed Rearrangements of C10H16 Isomers
| Starting Isomer | Catalyst | Product | Reference |
| Tetrahydrodicyclopentadiene | Lewis Acids | Adamantane | sciencemadness.org |
| Tricyclo[4.4.0.03,8]decane | AlBr3 | Adamantane | acs.org |
| Various Tricyclodecanes | Lewis Acids | Adamantane | sciencemadness.org |
While acid-catalyzed rearrangements are common, thermal and photochemical conditions can also induce transformations in tricyclic systems. For example, the thermal rearrangement of the trans-trimethylenenorbornene ring system can lead to the cis,anti,cis-tricyclo[5.3.0.0(2,6)]decane system. dss.go.th Photochemical reactions, such as the [2+2] photocycloaddition of cyclopentenone, can produce dimers with the tricyclo[5.3.0.0(2,6)]decane skeleton. acs.orgjst.go.jp
In a related context, studies on adamantane, the thermodynamic sink of these rearrangements, have shown that inner-shell photoexcitation can lead to cage opening and significant structural reorganization. nih.govresearchgate.net This suggests that high-energy photochemical processes can overcome the stability of even the most stable C10H16 isomer, leading to fragmentation and rearrangement. nih.govresearchgate.net
Base-mediated reactions can also effect transformations in related polycyclic systems, often leading to epimerization or rearrangement. For instance, in the synthesis of tetrahydrofurans, epimerization of cis-2,3-disubstituted derivatives to the trans isomers can be achieved using a base like morpholine. nih.gov The α-ketol rearrangement, which can proceed under basic (as well as acidic or thermal) conditions, transforms α-hydroxy ketones into their constitutional isomers through a 1,2-alkyl or aryl migration. acs.org This type of rearrangement is crucial in both synthetic and biosynthetic pathways. acs.org
Electrophilic and Nucleophilic Reactions on the this compound Framework
Beyond skeletal rearrangements, the this compound framework and its derivatives can undergo various electrophilic and nucleophilic reactions, allowing for the introduction of functional groups at specific positions.
The selective functionalization of adamantane, a close relative of this compound, provides insights into the reactivity of these caged hydrocarbons. The adamantane cage has two distinct types of carbon sites: the tertiary bridgehead CH groups and the secondary methylene (B1212753) CH2 groups. nih.gov Site-selective reactions are possible, allowing for the introduction of functional groups at either of these positions. For example, microbial hydroxylation of adamantane and its derivatives using fungi of the genus Absidia can lead to selective oxidation at the bridgehead (C1) and bridge (C2 or C4) positions. rsc.org
The formation of adamantyl cations from precursors is a well-established method for functionalization. escholarship.org These cations can be trapped by a variety of nucleophiles to yield tetrasubstituted adamantanones. escholarship.org This highlights the potential for similar carbocation-mediated functionalization strategies on the this compound skeleton, provided a suitable carbocation can be generated.
The oxidation and reduction of derivatives of tricyclic decanes are important transformations for introducing and modifying functional groups. For instance, the reduction of adamantanone derivatives is a key step in the synthesis of substituted adamantanes. escholarship.org
Biocatalytic approaches have proven effective for the selective oxidation of adamantane. Fungi can hydroxylate adamantane at specific positions with high regioselectivity. rsc.org For example, Absidia glauca converts adamantane into 1-adamantanol, adamantane-1,3-diol, and to a lesser extent, 2-adamantanol. rsc.org Furthermore, adamantane-1-carboxylic acid is selectively hydroxylated at the 4-axial position by Absidia cylindrospora. rsc.org These examples suggest that similar enzymatic or microbial oxidation could be a powerful tool for the selective functionalization of the this compound framework.
Pericyclic Reactions Involving the this compound Core
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent class of transformations for modifying the this compound skeleton. These reactions are often characterized by their high stereospecificity and are influenced by the electronic nature of the substituents on the tricyclic core.
The this compound framework can participate in cycloaddition reactions, particularly when appropriately functionalized with sites of unsaturation. For instance, the synthesis of a unique tricyclo[5.3.0.0]decane moiety, a core structure in (+)-tricycloclavulone, has been achieved utilizing a copper-catalyzed [2+2] cycloaddition. ntu.edu.sg Similarly, intramolecular [2+2] photocycloaddition reactions have been employed as a key step in the synthesis of complex natural products containing related tricyclic systems. researchgate.net These reactions involve the formation of a four-membered ring through the concerted reaction of two double bonds. The regioselectivity and stereoselectivity of these cycloadditions are critical for the construction of specific target molecules.
Lewis acid-catalyzed [2+2] cycloadditions have also been reported as a key step in the construction of the tricyclic ring system of tricycloclavulone (B1245656) from 2-methoxycarbonyl-2-cyclopenten-1-one and thioacetylene derivatives. researchgate.net Furthermore, intramolecular cycloadditions involving cyclobutadiene (B73232) tethered to olefins can lead to the formation of related bicyclo[5.3.0]decane ring systems through subsequent fragmentation. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product Skeleton | Reference |
| [2+2] Cycloaddition | α,β-unsaturated ester, thioacetylene derivative | Lewis Acid | Tricyclo[5.3.0.0(1,4)]decane | researchgate.net |
| [2+2] Photocycloaddition | (S)-γ-hydroxymethyl-γ-butenolide-derived ester | hν (light) | cis,anti,cis-tricyclo[5.3.0.0(2,6)]decane | researchgate.net |
| Copper-catalyzed [2+2] Cycloaddition | Not specified | Copper catalyst | Tricyclo[5.3.0.0]decane | ntu.edu.sg |
Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are another important class of pericyclic reactions observed in derivatives of tricyclic systems related to this compound. These rearrangements often proceed through well-defined, concerted transition states and can lead to significant skeletal reorganization.
For example, in systems where a vinylcyclobutane moiety is formed from a [2+2] cycloaddition, a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement can convert it into a cyclohexenyl product. researchgate.net The mechanism of these rearrangements is often studied through computational methods, such as ab initio calculations, to determine the transition-state structures and activation energies. acs.org These studies have shown that factors like the endothermicity of the reaction can significantly influence reactivity. acs.org In some cases, chair-type transition states are found to be more favorable than boat-type transition states. acs.org
| Rearrangement Type | Starting Moiety | Product Moiety | Mechanistic Insight | Reference |
| researchgate.netresearchgate.net-Sigmatropic | Vinylcyclobutane | Cyclohexene | Can follow a [2+2] cycloaddition | researchgate.net |
| Claisen Rearrangement | Allyl phenyl ethers | o-allyl phenols | Chair-type transition state is favorable | acs.org |
Fragmentation Reactions and Degradation Pathways
The strained nature of the this compound ring system makes it susceptible to fragmentation reactions, which can be initiated thermally, photochemically, or through chemical reagents. These reactions can lead to the formation of bicyclic or monocyclic products.
A notable example is the Lewis acid-mediated fragmentation of cyclobutane-containing adducts, which provides a mild method for accessing bicyclo[5.3.0]decane ring systems. researchgate.net This approach is complementary to thermal ring expansions. The fragmentation pathways are often influenced by the substituents present on the tricyclic core, with groups that can stabilize electron-deficient intermediates facilitating the reaction at lower temperatures. researchgate.net
Metal-Mediated and Catalytic Transformations of this compound Derivatives
Transition metals play a crucial role in mediating a variety of transformations on the this compound scaffold and its derivatives. These catalytic processes offer efficient and selective routes to functionalized polycyclic molecules.
Metal-catalyzed reactions are central to the synthesis of complex molecules containing this tricyclic core. For instance, the construction of the A-ring of the tricycloclavulone system has been accomplished using the Grubbs catalyst for a ring-closing metathesis (RCM) reaction. researchgate.net Copper(I) and Copper(II) catalysts have also been employed in cycloaddition and Michael addition reactions of unsaturated β-ketoesters to build related structures. researchgate.net Furthermore, metal-arene π-complexes have been studied extensively, as metal coordination can activate the aromatic ring and benzylic positions for further reactions. ntu.edu.sg The rearrangement of tricyclo[4.4.0.0(3,8)]decane to adamantane is another example of a significant metal-influenced transformation. acs.org
| Metal/Catalyst | Reaction Type | Substrate/Product Feature | Reference |
| Grubbs Catalyst | Ring-Closing Metathesis (RCM) | Construction of the A-ring of tricycloclavulone | researchgate.net |
| Copper(I) and Copper(II) | Cycloaddition/Michael Addition | Reactions of unsaturated β-ketoesters | researchgate.net |
| Lewis Acids | Fragmentation | Cleavage of cyclobutane-containing adducts | researchgate.net |
Advanced Spectroscopic and Computational Analysis of Tricyclo 5.3.0.0 3,9 Decane Systems
Elucidation of Complex Stereochemistry and Conformation using Advanced NMR Techniques
The application of advanced NMR techniques is fundamental to defining the complex stereochemistry and conformational properties of molecules like Tricyclo[5.3.0.0(3,9)]decane.
Two-Dimensional NMR Spectroscopy (COSY, NOESY, HMQC, HMBC) for Connectivity and Proximity
For a molecule with the structural complexity of this compound, a full suite of two-dimensional NMR experiments would be indispensable for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about protons that are close in space, which is critical for determining the molecule's three-dimensional shape and the relative orientation of its hydrogen atoms.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each carbon atom with its directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would identify longer-range couplings between protons and carbons (typically over two to three bonds), helping to piece together the complete carbon framework.
Without experimental data from a synthesized and isolated sample of this compound, a data table of chemical shifts and coupling constants cannot be compiled.
Chiral NMR Shift Reagents and Anisotropic Effects for Absolute Configuration Determination
Assuming the synthesis of an enantiomerically pure sample of this compound, chiral NMR shift reagents could be employed to determine its absolute configuration. These reagents form diastereomeric complexes with the enantiomers, leading to separable signals in the NMR spectrum. The differential shifts induced by the chiral reagent can allow for the assignment of the absolute stereochemistry. However, no such studies have been reported for this specific compound.
X-ray Crystallography for Precise Structural and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique would provide unequivocal proof of the connectivity and conformation of this compound.
Determination of Absolute Configuration
For a chiral crystal, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. This would provide a definitive assignment of the (R) or (S) configuration at each stereocenter.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in Strained Systems
A crystallographic analysis would yield a detailed table of all bond lengths, bond angles, and torsion angles within the molecule. This data is particularly valuable for strained systems like this compound, as it would quantify the deviation from ideal geometries and provide insight into the distribution of strain throughout the tricyclic framework. In the absence of a published crystal structure, no such data table can be presented.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a "fingerprint" of a molecule based on its vibrational modes. For this compound, these spectra would be characterized by C-H stretching and bending vibrations. Specific frequencies could be correlated with the conformational state of the molecule. As with other analytical data, experimentally obtained FT-IR and Raman spectra for this compound are not available in the current body of scientific literature.
Advanced Mass Spectrometry for Mechanistic and Isotopic Labeling Studies (Beyond Basic Identification)
While routine gas chromatography-mass spectrometry (GC-MS) is effective for the initial identification of this compound in various matrices, advanced mass spectrometry techniques provide a much deeper level of molecular insight.
High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a molecular formula of C10H16, the theoretical exact mass is 136.1252 g/mol . nih.gov
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure m/z values to within a few parts per million (ppm). This level of precision allows for the confident differentiation between isobaric species—molecules that have the same nominal mass but different elemental formulas. For instance, a hypothetical isobar of this compound containing oxygen would have a significantly different exact mass, easily distinguishable by HRMS.
Table 1: Exemplary High-Resolution Mass Data for Elemental Composition Confirmation of C10H16
| Molecular Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|
This precise mass measurement is the first step in confirming the identity of this compound in a complex sample and serves as a foundation for further structural elucidation.
Tandem mass spectrometry (MS/MS) is an indispensable technique for probing the structure of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on complex derivatives of this compound are not extensively documented in the literature, the fragmentation patterns of cyclic alkanes provide a basis for predicting their behavior.
The fragmentation of cyclic alkanes is often characterized by ring-opening followed by the loss of small neutral molecules, such as ethylene. whitman.edu The stability of the resulting carbocations plays a significant role in dictating the fragmentation pathways. For a hypothetical hydroxy-derivative of this compound, MS/MS analysis would likely involve initial dehydration, followed by fragmentation of the tricyclic core. The resulting fragmentation pattern would be a unique fingerprint of the derivative's structure.
Table 2: Theoretical MS/MS Fragmentation of a Hypothetical Hydroxylated this compound Derivative (C10H16O)
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |
|---|---|---|
| 152.1201 | H2O | 134.1096 |
| 134.1096 | C2H4 | 106.0783 |
Computational Chemistry Approaches for Understanding this compound
Computational chemistry offers a powerful lens through which to examine the structure, stability, and reactivity of molecules like this compound, providing insights that can be difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations could provide a highly accurate model of the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.
Ab initio methods are a class of computational techniques based on first principles of quantum mechanics, without the use of empirical parameters. These methods are highly accurate for calculating molecular energies. Energy minimization calculations using ab initio methods can determine the most stable conformation of this compound.
Moreover, ab initio methods are invaluable for studying chemical reactions by locating transition state structures and calculating activation energies. For example, these methods could be used to model the rearrangement of this compound to other C10H16 isomers, providing a detailed picture of the reaction mechanism and energetics. Studies on other tricyclic hydrocarbons have successfully employed ab initio calculations to understand their reactivity and fragmentation.
Molecular mechanics methods, such as MM2, and other force-field calculations provide a computationally less expensive approach to explore the conformational landscape of molecules. For a flexible molecule, these methods can identify various low-energy conformers and the energy barriers between them. Although this compound is a relatively rigid molecule, force-field calculations can still provide insights into its vibrational modes and the energetic cost of small geometric distortions.
A key application of these methods for strained molecules like this compound is the calculation of strain energy. Strain energy is the excess energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. The calculated strain energy can provide a quantitative measure of the molecule's inherent instability and can be correlated with its reactivity. For instance, MM2 force-field calculations have been used to determine the energy minimization of other tricyclic decane (B31447) ring systems found in natural products. nih.govmdpi.com
Table 3: Illustrative Calculated Strain Energies for C10H16 Isomers
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Adamantane (B196018) | 6.5 |
| Twistane | 13.0 |
Note: The strain energy for this compound is not explicitly found in the searched literature and is presented here as a qualitative estimate based on its structure.
Molecular Dynamics Simulations for Dynamic Behavior and Reactivity
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecular systems, offering insights that are often inaccessible through experimental means alone. For a strained polycyclic system such as this compound, MD simulations are particularly valuable for elucidating the intricate relationship between its rigid, cage-like structure and its dynamic properties and chemical reactivity. By solving Newton's equations of motion for a system of atoms, MD provides an atomistic trajectory that maps the evolution of positions and velocities over time, revealing conformational changes, vibrational motions, and the initial stages of chemical reactions.
The dynamic behavior of this compound is dominated by its unique tricyclic architecture, which imparts significant ring strain. MD simulations can quantitatively characterize the flexibility of this framework. At finite temperatures, the molecule is not static but experiences a range of vibrational and conformational motions. Simulations can track key structural parameters, such as bond lengths, bond angles, and dihedral angles, to reveal the extent of structural fluctuation around the equilibrium geometry. For instance, the puckering and twisting of the constituent five- and seven-membered rings can be monitored over time to identify the most accessible conformational states and the energy barriers separating them. This analysis provides a detailed picture of the molecule's structural landscape and the timescales of its intrinsic motions.
To investigate chemical reactivity, particularly under conditions of thermal stress, MD simulations employing reactive force fields (ReaxFF) are indispensable. acs.orgwashizu.orgacs.orgnih.gov Unlike classical force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. acs.org For a strained molecule like this compound, ReaxFF MD can be used to predict its thermal decomposition pathways. By simulating the molecule at elevated temperatures, it is possible to observe unimolecular reactions such as ring-opening isomerizations, retro-cycloadditions, or fragmentation. These simulations can identify the weakest bonds in the structure and the sequence of bond-breaking and bond-forming events that constitute the initial steps of pyrolysis. nih.govrsc.orgresearchgate.net
The insights gained from such simulations are critical for understanding the stability of this polycyclic alkane and for predicting its behavior in high-temperature environments. The simulation data can be used to construct reaction networks, calculate activation energies for specific reaction channels, and identify key reactive intermediates. washizu.org
Below is an interactive data table showcasing typical data that could be extracted from a hypothetical ReaxFF molecular dynamics simulation of this compound at a high temperature, illustrating the dynamic changes in key molecular properties over the course of the simulation.
| Simulation Time (ps) | Potential Energy (kcal/mol) | RMSD from Initial Structure (Å) | Observed Event |
|---|---|---|---|
| 0.0 | -1250.5 | 0.00 | Simulation Start (Equilibrated Structure) |
| 10.0 | -1245.2 | 0.25 | Thermal Fluctuation |
| 25.5 | -1230.8 | 0.41 | Conformational Twisting of 7-membered ring |
| 42.1 | -1190.1 | 0.85 | C-C Bond Elongation (Pre-reactive event) |
| 50.3 | -1155.6 | 1.52 | Initial Ring-Opening Event |
| 75.8 | -1162.3 | 1.98 | Isomerization to a bicyclic structure |
| 100.0 | -1170.0 | 2.34 | Formation of stable bicyclic intermediate |
Theoretical and Mechanistic Investigations of Tricyclo 5.3.0.0 3,9 Decane Reactivity
Quantum Chemical Analysis of Reaction Pathways
Quantum chemical calculations are indispensable tools for elucidating the complex reaction mechanisms of strained polycyclic molecules. These methods allow for the detailed exploration of potential energy surfaces, helping to identify plausible reaction pathways, transition states, and intermediates.
Computational studies on related tricyclic systems, such as isomers of tricyclo[5.3.0.0]decane and other polycyclic hydrocarbons, have demonstrated the power of quantum mechanics in predicting reaction outcomes. For instance, ab initio calculations and Density Functional Theory (DFT) are commonly employed to compute the energy profiles of various transformations, including rearrangements, cycloadditions, and fragmentations. These calculations provide crucial data on activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur.
Interactive Table: Calculated Activation Energies for Rearrangements in Related Polycyclic Systems.
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| aaa-chem.comaaa-chem.com Sigmatropic Rearrangement | Allyl Vinyl Ether Analogs | Ab initio | Varies (lower for less endothermic reactions) | acs.org |
| Cope Rearrangement | Substituted Hexa-1,5-dienes | DFT (B3LYP) | ~20-40 | General Chemistry Knowledge |
| Ring Opening | Cyclobutene to Butadiene | CASSCF | ~33 | General Chemistry Knowledge |
Note: The data presented is for analogous systems and is intended to be illustrative of the types of calculations performed.
The characterization of transition states and intermediates is a cornerstone of mechanistic investigation. Transition states are first-order saddle points on the potential energy surface, and their geometries provide insight into the bond-making and bond-breaking processes of a reaction. For example, in copper-catalyzed [2+2] cycloadditions used to form tricyclo[5.3.0.0]decane moieties, the precise optimization of transition state geometries can be challenging but is crucial for understanding the reaction mechanism. ntu.edu.sg
Intermediates are local minima on the reaction pathway. In the reactions of strained polycyclic compounds, intermediates can include carbocations, radicals, or other reactive species. The stability of these intermediates significantly influences the reaction pathway. For instance, in solvolysis reactions of related norbornyl systems, the stability of the resulting carbocation intermediate is a key determinant of the reaction rate. dss.go.th Theoretical calculations can predict the structures and relative energies of these transient species.
Understanding Electronic Structure and Bonding in Tricyclo[5.3.0.0(3,9)]decane
The unique three-dimensional structure of this compound results in a complex electronic environment characterized by strained bonds and potential for unusual orbital interactions.
The concept of orbital interactions is fundamental to understanding the chemistry of polycyclic systems. In molecules with strained rings, the hybridization of carbon atoms deviates from the ideal sp3, leading to altered bond angles and energies. These geometric constraints can lead to significant through-bond and through-space interactions between orbitals.
Hyperconjugation, the interaction of a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role in stabilizing reactive intermediates and influencing the ground-state properties of molecules. In cyclopentadiene (B3395910) systems, for example, hyperconjugative aromaticity and antiaromaticity have been used to describe the delocalization of π-electrons arising from interactions with saturated linkages. raineslab.com For this compound, hyperconjugative effects are expected to influence the stability of the molecule and any charged or radical intermediates formed during its reactions. Natural Bond Orbital (NBO) analysis is a computational method that can be used to quantify these interactions by examining the delocalization of electron density between orbitals. researchgate.net
Polycyclic molecules like this compound often possess significant ring strain due to deviations from ideal bond angles and lengths, as well as transannular steric interactions. This strain energy is the excess energy of the molecule compared to a hypothetical strain-free analogue. The high strain energy of such compounds makes them thermodynamically unstable and often kinetically reactive, as reactions that relieve this strain are energetically favorable.
The reactivity of strained alkenes, for instance, is often driven by the release of strain in the transition state of a reaction. researchgate.net The strain in cubane, a highly caged polycyclic hydrocarbon, is a result of the carbon atoms being forced into unnatural geometries, leading to significant rehybridization. acs.org Similarly, the specific arrangement of fused rings in this compound will result in a characteristic strain energy that will be a major driver of its chemical reactivity. Computational methods can be used to calculate the strain energy, providing a quantitative measure of this important property.
Interactive Table: Strain Energies of Selected Polycyclic Hydrocarbons.
| Compound | Formula | Strain Energy (kcal/mol) |
| Cyclopropane | C3H6 | 27.5 |
| Cyclobutane (B1203170) | C4H8 | 26.5 |
| Bicyclo[1.1.0]butane | C4H6 | 66.4 |
| Cubane | C8H8 | 166 |
| Adamantane (B196018) | C10H16 | 6.5 |
Note: This table provides examples of strain energies for well-known polycyclic systems to illustrate the concept.
Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound would provide a complete picture of its reactivity. Kinetic studies measure the rates of reactions, which are related to the activation energies. Thermodynamic studies determine the relative stabilities of reactants and products, indicated by the change in Gibbs free energy (ΔG).
For related strained systems, such as 1,3-bishomocubane, the molecule can be kinetically stable (a "kinetic rock") despite being thermodynamically unstable (a "thermodynamic powerhouse"). researchgate.net This means that while there is a large driving force for the molecule to rearrange to a more stable isomer, the activation barrier for this rearrangement is very high. The kinetics of reactions involving strained allenes have been shown to be influenced by the formation of intermediate complexes. researchgate.net
Experimental determination of kinetic and thermodynamic parameters for this compound would require its synthesis and isolation, which is not widely reported. aaa-chem.comlabshake.com However, computational chemistry can provide reliable estimates of these properties. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH) and entropy (ΔS) of a reaction, which in turn allows for the calculation of the Gibbs free energy and the equilibrium constant.
Determination of Rate Constants and Reaction Orders
The determination of rate constants and reaction orders is fundamental to elucidating a reaction mechanism. This process quantifies how the rate of a reaction is affected by the concentration of its reactants. For a reaction involving this compound, such as an acid-catalyzed isomerization, the rate law would be determined by systematically varying the initial concentrations of the hydrocarbon and the catalyst and monitoring the reaction progress over time.
Methodologies for these studies typically involve spectroscopic techniques like NMR or GC-MS to measure the concentration of the reactant or product at specific time intervals. By analyzing these concentration-time profiles, one can determine the order of the reaction with respect to each reactant and calculate the rate constant (k).
Rate = k[this compound][Catalyst]
The following table illustrates hypothetical data that would be collected to determine the reaction order.
Table 1: Hypothetical Initial Rate Data for the Isomerization of this compound at 298 K This table is for illustrative purposes only.
| Experiment | Initial [this compound] (mol/L) | Initial [Catalyst] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.05 | 1.25 x 10⁻⁵ |
| 2 | 0.20 | 0.05 | 2.50 x 10⁻⁵ |
| 3 | 0.10 | 0.10 | 2.50 x 10⁻⁵ |
From this illustrative data, doubling the concentration of the tricyclodecane doubles the rate (Experiment 1 vs. 2), indicating a first-order dependence. Similarly, doubling the catalyst concentration doubles the rate (Experiment 1 vs. 3), also indicating a first-order dependence.
Equilibrium Studies and Thermodynamic Parameters
Equilibrium studies are conducted to determine the relative stability of reactants and products. For the rearrangement of this compound to a more stable isomer like adamantane, the position of the equilibrium is a measure of the thermodynamic driving force of the reaction. The equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RT ln(Keq).
By measuring the equilibrium constant at various temperatures, other key thermodynamic parameters such as the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) can be determined using the van 't Hoff equation. These parameters provide critical information: ΔH° indicates whether the reaction is exothermic or endothermic, while ΔS° reflects the change in disorder of the system. In cage-rearrangements, the release of ring strain is often a major contributor to a favorable enthalpy change.
Table 2: Hypothetical Thermodynamic Data for this compound Isomerization This table is for illustrative purposes only.
| Temperature (K) | Keq | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | 3.5 x 10³ | -20.2 | -25.0 | -16.1 |
| 318 | 2.1 x 10³ | -19.9 | -25.0 | -16.1 |
This hypothetical data illustrates a spontaneous (negative ΔG°) and exothermic (negative ΔH°) reaction, which would be expected for the isomerization of a strained polycycle to a more stable structure.
Solvation Effects and Catalytic Influence on this compound Reactivity
The solvent in which a reaction is conducted can significantly influence its rate and mechanism. frontiersin.org For reactions involving charged intermediates, such as the carbocations formed during the rearrangement of this compound, solvent polarity is particularly important. researchgate.netnih.gov Polar solvents can stabilize the charged transition states and intermediates, thereby accelerating the reaction rate compared to nonpolar solvents. researchgate.net The specific interactions between the solvent and the reacting species, known as specific solvation, can also play a crucial role. rsc.org
Catalysts are essential for many rearrangements of polycyclic hydrocarbons. Lewis acids like aluminum bromide (AlBr₃) are commonly used to facilitate these isomerizations by abstracting a hydride ion to generate the initial carbocation, which then undergoes a series of skeletal shifts. acs.org The choice of catalyst can affect not only the reaction rate but also the product distribution. Mechanistic studies would involve investigating a range of catalysts to understand their efficacy and selectivity in promoting the desired transformation of this compound.
Table 3: Hypothetical Influence of Solvent and Catalyst on the Half-Life of this compound Isomerization This table is for illustrative purposes only.
| Solvent | Catalyst | Relative Dielectric Constant | Half-life (t₁/₂) (min) |
| n-Hexane | None | 1.9 | No reaction |
| Carbon Tetrachloride | AlBr₃ | 2.2 | 120 |
| Dichloromethane | AlBr₃ | 9.1 | 15 |
| Nitrobenzene | AlBr₃ | 34.8 | 4 |
The hypothetical data in Table 3 shows a clear trend where increasing solvent polarity leads to a faster reaction rate, consistent with a mechanism involving charged intermediates.
Isotope Effects in this compound Reactions for Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It involves replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. wikipedia.orgnih.gov If the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction, a significant change in rate is typically observed (a primary KIE). libretexts.org
For the rearrangement of this compound, which likely proceeds via a series of 1,2-hydride shifts, deuterium (B1214612) labeling would be invaluable. For instance, if the initial hydride abstraction by a Lewis acid is the rate-determining step, replacing a specific hydrogen with deuterium at that position would lead to a significantly slower reaction. The magnitude of the kH/kD ratio can provide detailed information about the transition state structure of the hydride transfer step. nih.gov
Table 4: Hypothetical Kinetic Isotope Effect Data for a Hydride Shift in a this compound Rearrangement This table is for illustrative purposes only.
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | kH/kD | Mechanistic Implication |
| This compound (unlabeled) | 3.8 x 10⁻⁴ | 6.8 | C-H bond cleavage occurs in the rate-determining step. |
| This compound (deuterated at migrating H) | 5.6 x 10⁻⁵ |
A large primary KIE value, as shown in the hypothetical data in Table 4, would provide strong evidence that the C-H bond is being broken in the slowest step of the reaction, supporting a carbocationic rearrangement mechanism initiated by hydride abstraction.
Future Directions and Emerging Research Themes in Tricyclo 5.3.0.0 3,9 Decane Chemistry
Development of Novel and Efficient Synthetic Methodologies for Tricyclo[5.3.0.0(3,9)]decane Scaffolds
The development of efficient and versatile synthetic routes to the this compound core is paramount for unlocking its chemical potential. Current synthetic approaches are limited, often relying on rearrangement reactions of other polycyclic precursors. For instance, the synthesis of 2,4-ethanonoradamantane, an alternative name for this compound, has been achieved through Lewis acid-catalyzed isomerization of other C10H16 isomers. rsc.org However, these methods can lack selectivity and may not be amenable to the introduction of functional groups.
Future research will likely focus on the following areas:
Intramolecular Cycloaddition Strategies: The use of intramolecular Diels-Alder or [2+2] cycloadditions of appropriately designed precursors could offer a more direct and controlled entry to the this compound skeleton. This approach has been successfully employed for the synthesis of related functionalized 2,8-ethanonoradamantane derivatives. acs.org
Tandem Radical Cyclizations: The development of radical-based methodologies, where a cascade of cyclization events builds the tricyclic framework in a single step, could provide a highly efficient pathway.
Photochemical Approaches: Photocyclization reactions of suitable dienes or enones could be explored to construct the strained polycyclic system. The photodimerization of cyclopentenone to form a tricyclo[5.3.0.0(2,6)]decane system showcases the potential of photochemical methods in this area. acs.org
Asymmetric Synthesis: A significant challenge and future goal will be the development of enantioselective syntheses of functionalized this compound derivatives, enabling the exploration of their chiroptical properties and potential applications in asymmetric catalysis.
Exploration of Unprecedented Reactivity Patterns in Highly Strained or Functionalized this compound Derivatives
The inherent ring strain of the this compound framework is expected to impart unique reactivity. The release of this strain can be a powerful driving force for chemical transformations. Future research will likely investigate:
Ring-Opening Reactions: The selective cleavage of specific C-C bonds within the cage structure could lead to the formation of novel and complex molecular architectures that are otherwise difficult to access.
Transannular Reactions: The proximity of non-adjacent carbon atoms in the rigid tricyclic system could facilitate unusual transannular C-H activation or cyclization reactions upon the introduction of suitable functional groups.
Carbocation Chemistry: The study of carbocations derived from this compound could reveal interesting rearrangement pathways, potentially leading to other novel polycyclic systems. The rearrangement of tricyclo[4.4.0.0(3,8)]decane to adamantane (B196018) via carbocationic intermediates highlights the rich chemistry of such species. rsc.org
The introduction of functional groups onto the this compound scaffold will be crucial for exploring its reactivity. The development of methods for the selective functionalization of this hydrocarbon is a key challenge for future work.
Advanced Computational Modeling for Predictive Chemistry and Rational Design of this compound Derivatives
Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of strained molecules like this compound. Future computational studies will play a vital role in several areas:
Strain Energy and Stability: Advanced computational methods can provide accurate calculations of the strain energy of this compound and its derivatives, offering insights into their thermodynamic stability relative to other isomers. aip.org Empirical force field calculations have already predicted that 2,4-ethanonoradamantane should be one of the most stable tetracyclic C11H16 isomers (a likely typo for C10H16). rsc.org
Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) and ab initio calculations can be used to map out the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of new transformations. core.ac.uk
Prediction of Spectroscopic and Physicochemical Properties: Computational models can predict various properties such as NMR chemical shifts, vibrational frequencies, and electronic properties of yet-to-be-synthesized derivatives, guiding experimental efforts.
Rational Design of Functional Molecules: By modeling the interaction of functionalized this compound derivatives with other molecules or materials, computational chemistry can guide the rational design of new compounds with desired properties for specific applications.
| Isomer | Common Name | Calculated Relative Energy (kJ/mol) | Point Group Symmetry |
|---|---|---|---|
| Tricyclo[3.3.1.1(3,7)]decane | Adamantane | 0.0 | Td |
| Tricyclo[5.2.1.0(2,6)]decane | Tetrahydrodicyclopentadiene (B3024363) | - | - |
| This compound | 2,4-Ethanonoradamantane | - | - |
Interdisciplinary Research Integrating this compound Chemistry (e.g., as building blocks in theoretical materials science, excluding biological or clinical applications)
The unique three-dimensional structure of this compound makes it an attractive building block, or "scaffold," for the construction of novel materials. Future interdisciplinary research could explore its use in:
Molecular Scaffolding and Nanotechnology: The rigid, well-defined geometry of the this compound core could be exploited to create molecular-level scaffolds for the precise positioning of functional groups in three-dimensional space. This could have applications in the design of molecular machines and other nanoscale devices.
Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and other desirable mechanical properties. For example, polymers containing the related adamantane moiety are known for their high glass transition temperatures.
Energetic Materials: The high density and strained nature of polycyclic hydrocarbons are often associated with high energy content. While the parent hydrocarbon is a saturated alkane, appropriately functionalized derivatives with oxidizing groups could be investigated as potential high-energy-density materials. The use of the related tetrahydrodicyclopentadiene as a component of jet fuel (JP-10) underscores the potential of such cage compounds in this area. wikipedia.org
Addressing Remaining Challenges and Identifying New Opportunities in this compound Research
The chemistry of this compound is still in its infancy, and numerous challenges remain to be addressed. These challenges, in turn, represent significant opportunities for future research:
Scalable and Versatile Synthesis: The lack of a practical, large-scale synthesis of the parent hydrocarbon and its functionalized derivatives is the most significant hurdle to overcome. Developing such a synthesis would open the door to a wide range of studies and applications.
Selective Functionalization: Methods for the selective introduction of functional groups at specific positions on the tricyclic core are needed to systematically study its structure-property relationships and to prepare tailored molecules for specific applications.
Understanding of Structure-Property Relationships: A fundamental understanding of how the unique three-dimensional structure of this compound influences its physical, chemical, and materials properties is currently lacking. Systematic studies of a range of derivatives are needed to establish these relationships.
Exploration of "Non-Traditional" Applications: While applications in materials science are a logical focus, the unique electronic and steric properties of this scaffold might make it suitable for unforeseen applications in areas such as organocatalysis, host-guest chemistry, or as a ligand in coordination chemistry. The identification of this compound in the essential oils of some plants suggests that nature may have already found unique roles for this molecule. researchgate.netresearchgate.netcabidigitallibrary.orgkenyachemicalsociety.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tricyclo[5.3.0.0³,⁹]decane, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis often involves cyclization or ring-closing metathesis. For example, oxidation of precursor cycloalkanes with chromic anhydride in acetic acid (65% yield) has been documented, with IR spectroscopy (C=O stretching at ~1710 cm⁻¹) confirming product integrity . Optimization requires controlled stoichiometry (e.g., 17-fold excess of oxidizing agent) and solvent selection to minimize side reactions. Researchers should validate purity via GC-MS or HPLC and cross-reference protocols from authoritative sources like NIST .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate Tricyclo[5.3.0.0³,⁹]decane from structurally similar compounds?
- Methodological Answer :
- ¹³C NMR : Unique bridgehead carbons and ring junction signals (e.g., δ 30–50 ppm for tertiary carbons).
- IR : Absence of functional groups like hydroxyls but presence of strained C-H vibrations (2800–3000 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 152 for C₁₀H₁₄O₂ derivatives) and fragmentation patterns distinct from adamantane analogs .
- Cross-validate with computational methods (DFT) to predict spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
